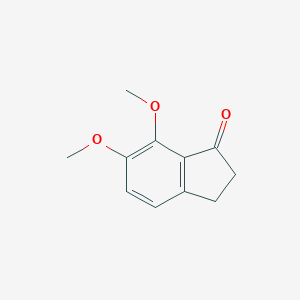

6,7-Dimethoxy-2,3-dihydro-1H-inden-1-one

説明

科学的研究の応用

Antiviral and Antibacterial Agents

6,7-Dimethoxy-1-indanone derivatives have shown potential as antiviral and antibacterial agents. Their structural properties allow them to interact with biological targets that are crucial for the life cycle of various pathogens. For instance, modifications of this compound have been studied for their efficacy against diseases like bovine viral diarrhea virus infection .

Anticancer Drugs

Research has indicated that certain 1-indanone derivatives exhibit anticancer properties. These compounds can interfere with cancer cell proliferation and may induce apoptosis in tumor cells. This makes them valuable candidates for the development of new oncological therapies .

Alzheimer’s Disease Treatment

The structural analogs of 6,7-Dimethoxy-1-indanone have been investigated for their use in treating neurodegenerative diseases , particularly Alzheimer’s disease. They may inhibit enzymes like acetylcholinesterase, which is a therapeutic target for Alzheimer’s management .

Cardiovascular Drugs

Some derivatives of 6,7-Dimethoxy-1-indanone are being explored as cardiovascular drugs . They may possess properties that can protect the heart or improve its function, which is crucial for patients suffering from various heart conditions .

Insecticides, Fungicides, and Herbicides

Due to their bioactive properties, these compounds have also been used in agriculture as insecticides , fungicides , and herbicides . They can provide an effective means of protecting crops from pests and diseases without harming the environment .

Hepatitis C Treatment

There is ongoing research into the use of 6,7-Dimethoxy-1-indanone derivatives as non-nucleoside, low molecular drugs for the treatment of hepatitis C. These compounds may inhibit HCV replication, offering a new avenue for therapy .

Synthesis of Natural Products

The compound serves as a key intermediate in the synthesis of various natural products . Its reactivity allows chemists to construct complex molecules that are found in nature, which can have diverse biological activities .

Analytical Chemistry

In analytical chemistry, 6,7-Dimethoxy-1-indanone can be used as a standard or reference compound in various spectroscopic and chromatographic methods. This helps in the identification and quantification of substances in complex mixtures .

作用機序

Target of Action

6,7-Dimethoxy-1-Indanone, also known as 6,7-Dimethoxyindan-1-one or 6,7-Dimethoxy-2,3-dihydro-1H-inden-1-one, is a compound with a broad range of biological activity 1-indanone derivatives, to which this compound belongs, have been found to exhibit potent antiviral, anti-inflammatory, analgesic, antimalarial, antibacterial, and anticancer properties . They have also been used in the treatment of neurodegenerative diseases .

Mode of Action

It’s known that the biological activity of 1-indanone derivatives is often associated with their interaction with various cellular targets . The specific interactions and resulting changes would depend on the particular biological context and the specific target involved.

Biochemical Pathways

Given the broad range of biological activities associated with 1-indanone derivatives, it can be inferred that multiple biochemical pathways could potentially be affected . These could include pathways related to inflammation, pain perception, viral replication, and cell proliferation, among others .

Result of Action

The molecular and cellular effects of 6,7-Dimethoxy-1-Indanone’s action would depend on its specific targets and mode of action. Given the broad range of biological activities associated with 1-indanone derivatives, these effects could potentially include antiviral, anti-inflammatory, analgesic, antimalarial, antibacterial, and anticancer effects, among others .

特性

IUPAC Name |

6,7-dimethoxy-2,3-dihydroinden-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12O3/c1-13-9-6-4-7-3-5-8(12)10(7)11(9)14-2/h4,6H,3,5H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UUUDFFGGORMLAR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C2=C(CCC2=O)C=C1)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60571064 | |

| Record name | 6,7-Dimethoxy-2,3-dihydro-1H-inden-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60571064 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

192.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6,7-Dimethoxy-2,3-dihydro-1H-inden-1-one | |

CAS RN |

57441-74-4 | |

| Record name | 6,7-Dimethoxy-2,3-dihydro-1H-inden-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60571064 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

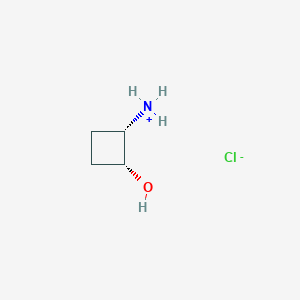

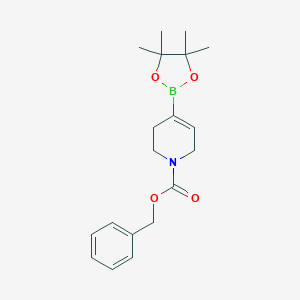

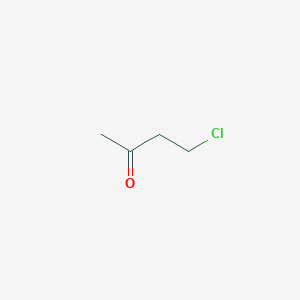

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

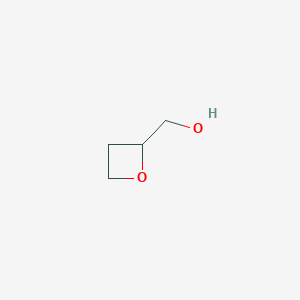

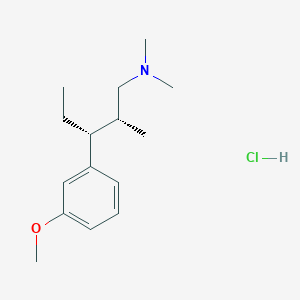

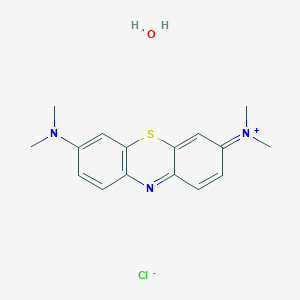

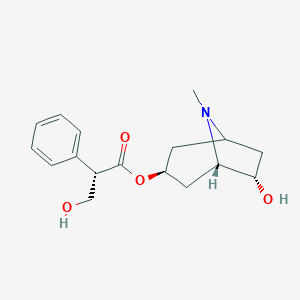

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(1-Methyl-4-piperidinyl)[3-[2-(3-chlorophenyl)ethyl]-2-pyridinyl]methanone](/img/structure/B110792.png)